1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole
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Overview
Description
1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-pyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 4-chloro-3-nitrobenzenesulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiourea in solvents such as ethanol or acetonitrile.
Reduction: Catalysts like palladium on carbon or platinum oxide in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonyl thiourea derivatives.
Reduction: Formation of 1-(4-chloro-3-aminobenzenesulfonyl)-1H-pyrazole.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-1H-pyrazole.
1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-indole: A structurally similar compound with different biological activities.
4-Chloro-3-nitrobenzenesulfonic acid: Another related compound used in various chemical reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4S/c10-8-3-2-7(6-9(8)13(14)15)18(16,17)12-5-1-4-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEVIOLKUJITKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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